molecular formula C13H9F3N4O2 B6721710 N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6721710
M. Wt: 310.23 g/mol
InChI Key: NKBKXCLDDFWTNN-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a cyano group, and a pyrazole ring

Properties

IUPAC Name

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2/c1-7-10(6-18-20-7)12(21)19-9-2-3-11(8(4-9)5-17)22-13(14,15)16/h2-4,6H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKXCLDDFWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2=CC(=C(C=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy and cyano groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its trifluoromethoxy, cyano, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

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